molecular formula C16H19NO3S2 B6424115 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide CAS No. 2034235-49-7

3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide

Cat. No.: B6424115
CAS No.: 2034235-49-7
M. Wt: 337.5 g/mol
InChI Key: WLOJLNIYBYTLHJ-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a thiophene ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Thiophene ring introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

    Sulfonamide formation: The final step involves the reaction of the sulfonyl chloride derivative with an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as nitrating agents, halogens, and sulfonating agents are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for polymers.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or bind to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide
  • 3-methyl-N-[4-(furan-2-yl)oxan-4-yl]benzene-1-sulfonamide
  • 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonyl chloride

Uniqueness

3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide is unique due to the combination of its structural features, including the thiophene and oxane rings, which confer specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a sulfonamide group, a benzene ring, a thiophene ring, and an oxane ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S with a CAS number of 2034235-49-7. Its structure includes:

  • Benzene Ring : Provides stability and hydrophobic interactions.
  • Sulfonamide Group : Known for its biological activity, particularly in inhibiting enzymes.
  • Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.
  • Oxane Ring : Adds to the compound's structural complexity and potential for diverse interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates due to the presence of the sulfonamide group. This allows it to interact with various enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit key enzymes involved in metabolic pathways.
  • Protein Binding : The compound may bind to specific proteins, altering their activity and affecting cellular functions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar sulfonamide compounds, indicating that they possess significant antibacterial effects against a range of pathogens. While specific data for this compound is limited, related compounds exhibit:

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.004–0.030.008–0.06E. coli, S. aureus
Compound B0.0150.30B. cereus

These findings suggest that the compound may also exhibit potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Enzyme Inhibition Studies

Research on related sulfonamide compounds has demonstrated their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes are critical in various biological processes, including bacterial folate synthesis. The inhibition mechanism typically involves competitive binding at the enzyme's active site, which could be mirrored by this compound due to structural similarities.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comparative study involving various sulfonamide derivatives showed that compounds with similar structures had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains, outperforming traditional antibiotics like ampicillin .
  • Inhibition of Enzymatic Activity :
    A study focused on enzyme inhibition revealed that certain derivatives effectively inhibited dihydropteroate synthase with IC50 values in the low micromolar range, suggesting that this compound could exhibit similar inhibitory effects .

Properties

IUPAC Name

3-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-13-4-2-5-14(12-13)22(18,19)17-16(7-9-20-10-8-16)15-6-3-11-21-15/h2-6,11-12,17H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOJLNIYBYTLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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